molecular formula C22H21N3OS B4563190 N-(naphthalene-1-carbothioyl)-4-phenylpiperazine-1-carboxamide

N-(naphthalene-1-carbothioyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B4563190
M. Wt: 375.5 g/mol
InChI Key: DLDPCTQNZXSXMO-UHFFFAOYSA-N
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Description

N-(naphthalene-1-carbothioyl)-4-phenylpiperazine-1-carboxamide is a complex organic compound that features a naphthalene ring, a phenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalene-1-carbothioyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of naphthalene-1-carbothioyl chloride with 4-phenylpiperazine-1-carboxamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalene-1-carbothioyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the carbothioyl and carboxamide groups.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(naphthalene-1-carbothioyl)-4-phenylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(naphthalene-1-carbothioyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Naphthylcarbonothioyl)-4-morpholinecarboxamide
  • Methyl N-(naphthalene-1-carbothioyl)carbamate

Uniqueness

N-(naphthalene-1-carbothioyl)-4-phenylpiperazine-1-carboxamide is unique due to its combination of a naphthalene ring, a phenyl group, and a piperazine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(naphthalene-1-carbothioyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c26-22(25-15-13-24(14-16-25)18-9-2-1-3-10-18)23-21(27)20-12-6-8-17-7-4-5-11-19(17)20/h1-12H,13-16H2,(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDPCTQNZXSXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC(=S)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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